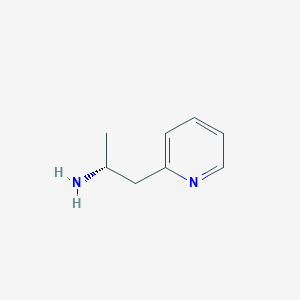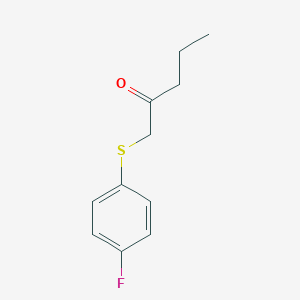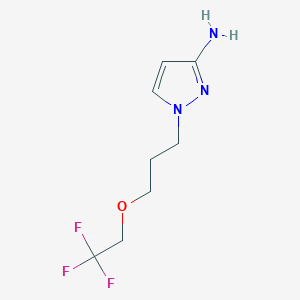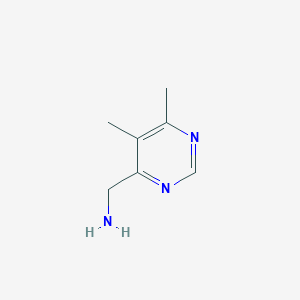
2-Bromo-1,1-dichloroethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,1-dichloroethylene is a halogenated hydrocarbon with the molecular formula C2HBrCl2. It is a colorless liquid with a density of 1.9053 g/cm³ and a boiling point of approximately 107.5°C . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-1,1-dichloroethylene can be synthesized through the halogenation of 1,1-dichloroethylene. The reaction involves the addition of bromine to 1,1-dichloroethylene under controlled conditions. The reaction is typically carried out in the presence of a catalyst to ensure the selective addition of bromine to the desired position on the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. The reaction is conducted in reactors designed to handle the exothermic nature of the halogenation reaction. The product is then purified through distillation to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,1-dichloroethylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of more complex molecules.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles can react with this compound in substitution reactions.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Addition Products: Addition reactions can lead to the formation of more complex halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
2-Bromo-1,1-dichloroethylene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,1-dichloroethylene involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms on the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloroethylene: Similar in structure but lacks the bromine atom.
1,2-Dichloroethylene: Differs in the position of the chlorine atoms.
Bromotrichloroethylene: Contains an additional chlorine atom compared to 2-Bromo-1,1-dichloroethylene.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications .
Propiedades
Número CAS |
5870-61-1 |
|---|---|
Fórmula molecular |
C2HBrCl2 |
Peso molecular |
175.84 g/mol |
Nombre IUPAC |
2-bromo-1,1-dichloroethene |
InChI |
InChI=1S/C2HBrCl2/c3-1-2(4)5/h1H |
Clave InChI |
OEKZZIRTAIOPIP-UHFFFAOYSA-N |
SMILES canónico |
C(=C(Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)




